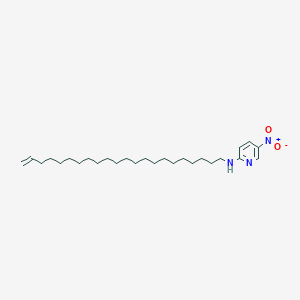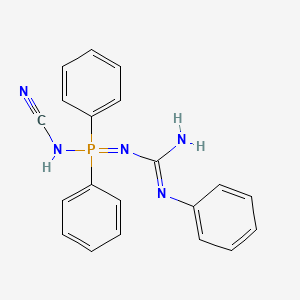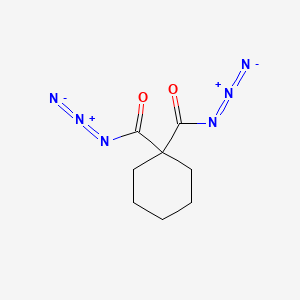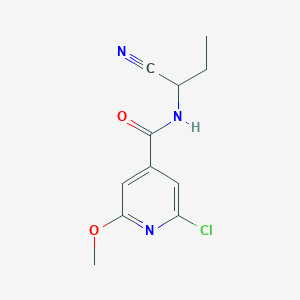
1,3,8-Tribromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Tribromo-dibenzofuran is a chemical compound that belongs to the dibenzofuran family Dibenzofurans are tricyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The addition of bromine atoms at positions 1, 3, and 8 of the dibenzofuran structure results in this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,8-Tribromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using brominating agents such as tribromoisocyanuric acid. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions. The process involves the following steps:
Bromination: Dibenzofuran is treated with tribromoisocyanuric acid in the presence of a suitable solvent, such as acetonitrile, at room temperature.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,8-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the dibenzofuran ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Reduction: The bromine atoms can be reduced to form dibenzofuran derivatives with fewer bromine substituents.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, iodine) and Lewis acids (aluminum chloride) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Electrophilic Substitution: Products include various halogenated dibenzofuran derivatives.
Reduction: Products include dibenzofuran with fewer bromine atoms.
Wissenschaftliche Forschungsanwendungen
1,3,8-Tribromo-dibenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound for drug development. Its derivatives are screened for therapeutic activities against various diseases.
Industry: The compound is used in the development of organic semiconductors and materials for electronic applications. .
Wirkmechanismus
The mechanism of action of 1,3,8-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms on the dibenzofuran ring can form halogen bonds with biological macromolecules, affecting their function. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Tribromo-dibenzofuran: Another tribromo derivative with bromine atoms at positions 1, 3, and 7.
1,4,7-Tribromo-dibenzofuran: A tribromo derivative with bromine atoms at positions 1, 4, and 7.
Dibenzofuran: The parent compound without any bromine substituents.
Uniqueness
1,3,8-Tribromo-dibenzofuran is unique due to the specific positioning of bromine atoms, which influences its chemical reactivity and physical properties. The arrangement of bromine atoms affects the compound’s electronic distribution, making it distinct from other tribromo derivatives. This uniqueness contributes to its specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
142408-19-3 |
|---|---|
Molekularformel |
C12H5Br3O |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
1,3,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-1-2-10-8(3-6)12-9(15)4-7(14)5-11(12)16-10/h1-5H |
InChI-Schlüssel |
NMVVTHPIGSTTDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C=C(C=C3Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)

![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)

![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)

![Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)](/img/structure/B12545857.png)

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
![Benzene, [[[(1R,2R)-2-phenylcyclopropyl]methoxy]methyl]-](/img/structure/B12545876.png)


